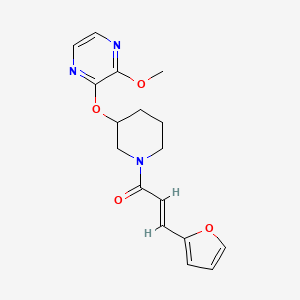

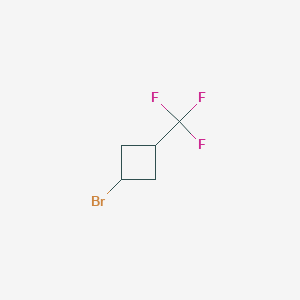

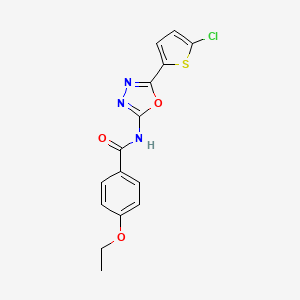

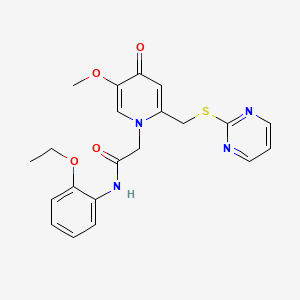

![molecular formula C16H14ClN3O3S3 B2752213 N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-73-2](/img/structure/B2752213.png)

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-6-yl and pyrrolidine-2-carboxamide are both common moieties in medicinal chemistry, often seen in bioactive compounds . The presence of the sulfonyl group and the chlorothiophene suggests this compound may have interesting reactivity and potential biological activity.

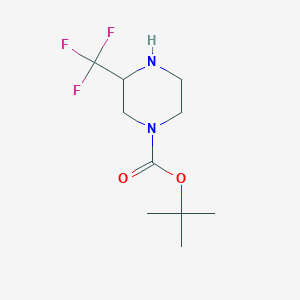

Molecular Structure Analysis

The molecular structure of this compound would likely show typical aromatic systems in the benzo[d]thiazol-6-yl and chlorothiophene groups. The sulfonyl group would exhibit typical double bond character, and the pyrrolidine ring would be a typical secondary amine .Chemical Reactions Analysis

This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles. The pyrrolidine ring could potentially undergo reactions at the nitrogen, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Generally, compounds with these moieties have moderate polarity and can form hydrogen bonds .Applications De Recherche Scientifique

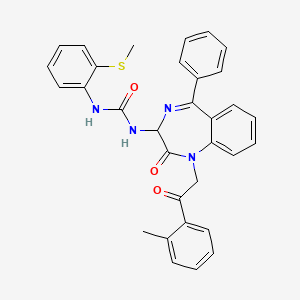

Synthesis and Antitumor Activity

Compounds related to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide have been synthesized and evaluated for their potential antitumor and antibacterial activities. For example, a study has demonstrated the synthesis of various compounds, including pyrrole derivatives, with significant in vitro activity against liver, colon, and lung cancer cell lines, showcasing higher activity than the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017). These findings highlight the potential of such compounds in cancer research and therapy.

Molecular Stability Enhancement

Research into the stability of related compounds has led to the exploration of various heterocyclic analogues to address metabolic deacetylation issues, enhancing the molecular stability of potential therapeutic agents (Stec et al., 2011). This work is crucial for developing more stable and effective drugs.

Antimalarial and COVID-19 Drug Exploration

Studies have also investigated the reactivity and antimalarial activity of sulfonamide derivatives, with some showing promise as COVID-19 treatments through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This research opens avenues for the development of new drugs against infectious diseases.

Antimicrobial Properties

The antimicrobial properties of compounds synthesized from benzothiazole and pyrimidine have been evaluated, indicating the biological potential of these fused heterocycles, which could lead to new drug candidates (Kale & Mene, 2013). Such studies are essential for finding new treatments for bacterial infections.

Insecticidal Agents

Research into the synthesis of bioactive sulfonamide thiazole derivatives has shown potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds beyond medical applications (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-11-13(8-10)24-9-18-11/h3-6,8-9,12H,1-2,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGABHAXRZFKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)

![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)

![1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B2752141.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)